molecular formula C13H20NO6- B14203434 (2S)-2-(Carboxymethyl)-1-[(3,3-dimethylbutoxy)carbonyl]azetidine-2-carboxylate CAS No. 918437-84-0

(2S)-2-(Carboxymethyl)-1-[(3,3-dimethylbutoxy)carbonyl]azetidine-2-carboxylate

Cat. No.: B14203434
CAS No.: 918437-84-0
M. Wt: 286.30 g/mol
InChI Key: ZWHOTWWVUQMDTM-ZDUSSCGKSA-M
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Description

(2S)-2-(Carboxymethyl)-1-[(3,3-dimethylbutoxy)carbonyl]azetidine-2-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique azetidine ring structure, which is a four-membered nitrogen-containing ring, and is functionalized with carboxymethyl and 3,3-dimethylbutoxycarbonyl groups. The stereochemistry of the compound is specified by the (2S) configuration, indicating the spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(Carboxymethyl)-1-[(3,3-dimethylbutoxy)carbonyl]azetidine-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or azetidinones.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require efficient catalysts, optimized reaction conditions, and continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification systems would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(Carboxymethyl)-1-[(3,3-dimethylbutoxy)carbonyl]azetidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the carboxylate or ester groups, leading to the formation of new derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S)-2-(Carboxymethyl)-1-[(3,3-dimethylbutoxy)carbonyl]azetidine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the functions of biological macromolecules.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-2-(Carboxymethyl)-1-[(3,3-dimethylbutoxy)carbonyl]azetidine-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the context of its use, such as inhibiting enzyme activity or binding to specific receptors.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-2-carboxylate: A simpler analog without the carboxymethyl and 3,3-dimethylbutoxycarbonyl groups.

    N-Boc-Azetidine-2-carboxylate: Contains a tert-butoxycarbonyl (Boc) protecting group instead of the 3,3-dimethylbutoxycarbonyl group.

    Azetidine-2-carboxylic acid: Lacks the ester functionality present in (2S)-2-(Carboxymethyl)-1-[(3,3-dimethylbutoxy)carbonyl]azetidine-2-carboxylate.

Uniqueness

The uniqueness of this compound lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. These features make it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

918437-84-0

Molecular Formula

C13H20NO6-

Molecular Weight

286.30 g/mol

IUPAC Name

(2S)-2-(carboxymethyl)-1-(3,3-dimethylbutoxycarbonyl)azetidine-2-carboxylate

InChI

InChI=1S/C13H21NO6/c1-12(2,3)5-7-20-11(19)14-6-4-13(14,10(17)18)8-9(15)16/h4-8H2,1-3H3,(H,15,16)(H,17,18)/p-1/t13-/m0/s1

InChI Key

ZWHOTWWVUQMDTM-ZDUSSCGKSA-M

Isomeric SMILES

CC(C)(C)CCOC(=O)N1CC[C@]1(CC(=O)O)C(=O)[O-]

Canonical SMILES

CC(C)(C)CCOC(=O)N1CCC1(CC(=O)O)C(=O)[O-]

Origin of Product

United States

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